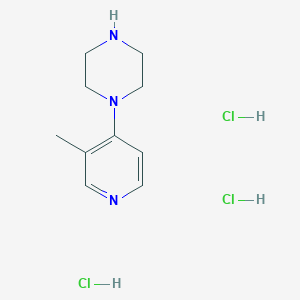

1-(3-Methylpyridin-4-yl)piperazine trihydrochloride

描述

1-(3-Methylpyridin-4-yl)piperazine trihydrochloride is a piperazine derivative characterized by a piperazine ring substituted with a 3-methylpyridin-4-yl group and three hydrochloride counterions. The trihydrochloride salt enhances water solubility, making it suitable for pharmacological and biochemical applications . Piperazine derivatives are widely studied for their structural versatility and ability to interact with biological targets, particularly neurotransmitter receptors such as serotonin (5-HT) subtypes .

属性

IUPAC Name |

1-(3-methylpyridin-4-yl)piperazine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.3ClH/c1-9-8-12-3-2-10(9)13-6-4-11-5-7-13;;;/h2-3,8,11H,4-7H2,1H3;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXAHNKJHRQZJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)N2CCNCC2.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(3-Methylpyridin-4-yl)piperazine trihydrochloride typically involves the reaction of 3-methylpyridine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

化学反应分析

1-(3-Methylpyridin-4-yl)piperazine trihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Medicinal Chemistry

1-(3-Methylpyridin-4-yl)piperazine trihydrochloride is utilized in the development of pharmaceutical compounds. Its ability to interact with various biological targets makes it a valuable building block in drug design. For instance:

- Dopamine Receptor Modulation : The compound has been studied for its potential to modulate dopamine receptors, which are critical in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Research indicates that derivatives of piperazine can enhance receptor affinity and selectivity, leading to improved therapeutic profiles .

Enzyme Inhibition Studies

The compound has been used extensively in studies aimed at understanding enzyme inhibition mechanisms. Its structural features allow it to bind effectively to specific enzymes, providing insights into their functions and potential therapeutic interventions:

- Example : Inhibitors derived from this compound have shown promise against various enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.

Organic Synthesis

In organic chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its versatility allows chemists to explore new synthetic routes and develop novel compounds with desirable properties:

- Synthesis of Bioactive Molecules : The compound is often employed as a starting material for synthesizing bioactive molecules that exhibit antimicrobial or anticancer properties.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of derivatives of this compound on various cancer cell lines. The findings indicated significant activity against HeLa (cervical cancer) and MCF7 (breast cancer) cell lines:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HeLa | 15.3 | High cytotoxicity observed |

| MCF7 | 20.5 | Moderate activity; further optimization needed |

| HepG2 | 12.8 | High selectivity index |

These results suggest that modifications to the piperazine structure can enhance anticancer efficacy.

Case Study 2: Neuroprotective Effects

Research on the neuroprotective effects of this compound indicated its potential in reducing oxidative stress markers in neuronal cultures. This suggests applications in developing treatments for neurodegenerative diseases such as Alzheimer's .

作用机制

The mechanism of action of 1-(3-Methylpyridin-4-yl)piperazine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

1-(3-Fluoropyridin-4-yl)piperazine Trihydrochloride

- Structural Difference : Fluorine substitution at the pyridine 3-position instead of methyl.

- Impact : The electronegative fluorine atom may alter electronic distribution, affecting receptor binding affinity compared to the methyl group. Fluorinated derivatives often exhibit enhanced metabolic stability .

- Pharmacological Relevance : Similar trihydrochloride salts are used in receptor-binding assays, but fluorine’s electron-withdrawing effects may reduce lipophilicity compared to the methyl group .

1-(Pyridin-2-yl)piperazine Derivatives

- Example : 1-(Pyridin-2-yl)piperazine used in pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., compound 44g in ).

- Structural Difference : Pyridine substitution at the 2-position instead of 4-position.

- Impact : Positional isomerism influences spatial orientation in receptor binding. 2-Pyridinyl derivatives are common in kinase inhibitors, whereas 4-substituted pyridines may target serotonin receptors .

Piperazine Derivatives with Aromatic Substituents

1-(3-Chlorophenyl)piperazine (mCPP)

- Structural Difference : Chlorophenyl group replaces methylpyridinyl.

- Pharmacological Profile : mCPP is a 5-HT2C receptor agonist with psychoactive properties. Unlike the target compound, mCPP lacks a pyridine ring, reducing its interaction with nicotinic receptors .

- Selectivity : mCPP’s 3-chlorophenyl group confers selectivity for 5-HT2C over 5-HT1A/B receptors, whereas methylpyridinyl may favor different receptor subtypes .

1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

- Structural Difference : Trifluoromethylphenyl group instead of methylpyridinyl.

- Impact: The -CF3 group enhances 5-HT1B receptor selectivity by ~65-fold compared to non-fluorinated analogues. Methylpyridinyl’s steric bulk may reduce this selectivity .

Trihydrochloride Salts of Piperazine Derivatives

1-Methyl-4-(3-pyrrolidinyl)piperazine Trihydrochloride

- Structural Difference : Pyrrolidine substitution at the piperazine 4-position.

- Trihydrochloride formulation ensures solubility for intravenous administration .

1-[(1H-Imidazol-4-yl)methyl]piperazine Trihydrochloride

- Structural Difference : Imidazole-methyl group replaces methylpyridinyl.

- Application : Imidazole-containing derivatives are explored for antimicrobial activity, highlighting the role of heterocyclic substituents in diversifying biological effects .

Pharmacological and Receptor Binding Profiles

Key Insight : Methylpyridinyl’s moderate electron-donating effects may balance affinity across multiple receptor subtypes, unlike highly selective fluorinated or chlorinated derivatives .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Solubility (Water) | LogP (Predicted) |

|---|---|---|---|---|

| 1-(3-Methylpyridin-4-yl)piperazine trihydrochloride | C10H16Cl3N3 | 290.61 | High | 1.2 |

| 1-(3-Fluoropyridin-4-yl)piperazine trihydrochloride | C9H15Cl3FN3 | 290.59 | High | 0.8 |

| mCPP | C10H13ClN2 | 196.68 | Moderate | 2.5 |

| TFMPP | C11H13F3N2 | 230.23 | Low | 3.1 |

Note: Trihydrochloride salts universally improve aqueous solubility, critical for in vivo applications .

生物活性

1-(3-Methylpyridin-4-yl)piperazine trihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by a pyridine ring substituted at the 3-position with a methyl group. The trihydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for various biological assays.

The compound exhibits its biological effects primarily through interactions with neurotransmitter receptors. Notably, it has been studied for its affinity towards dopamine receptors, particularly D2 and D3 subtypes. This interaction is crucial for its potential use in treating neuropsychiatric disorders.

Key Mechanisms:

- Dopamine Receptor Modulation : The compound acts as an antagonist at the D2 receptor and may exhibit agonistic properties at the D3 receptor, suggesting a dual role that could be beneficial in conditions like schizophrenia and Parkinson's disease .

- Serotonin Receptor Interaction : Preliminary studies indicate that it may also interact with serotonin receptors, which could contribute to its anxiolytic properties .

Biological Activities

This compound has demonstrated various pharmacological activities:

- Antipsychotic Effects : In animal models, the compound has shown efficacy in reducing hyperactivity and improving cognitive deficits associated with dopaminergic dysregulation.

- Anxiolytic Properties : Behavioral studies indicate potential anxiolytic effects, possibly mediated through serotonin receptor pathways.

- Neuroprotective Effects : Research suggests that the compound may protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antipsychotic | Reduced hyperactivity in rodent models | |

| Anxiolytic | Decreased anxiety-like behavior | |

| Neuroprotective | Protection against oxidative stress |

Notable Research Findings

- A study investigating the structure-activity relationship (SAR) of piperazine derivatives found that modifications at the pyridine ring significantly influenced binding affinity to dopamine receptors. The optimal configuration was identified for enhanced selectivity towards D3 receptors .

- Another research effort highlighted the neuroprotective properties of similar compounds, demonstrating their ability to mitigate neuronal cell death in vitro under oxidative stress conditions. This positions this compound as a candidate for further development in neuroprotective therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。